tert-butyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a combination of pyrrole, thieno[2,3-b]pyridine, and piperazine moieties
Scientific Research Applications
tert-Butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions and enzyme mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Future Directions
Preparation Methods
The synthesis of tert-butyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal–Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine.
Construction of the thieno[2,3-b]pyridine core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions.
Introduction of the tert-butyl group: This can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
tert-Butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole and thieno[2,3-b]pyridine rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and thieno[2,3-b]pyridine rings.
Coupling Reactions: Suzuki–Miyaura coupling can be used to introduce various substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and leading to therapeutic effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds such as crizotinib.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of pyrrole, thieno[2,3-b]pyridine, and piperazine moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-21(2,3)28-20(27)25-13-11-24(12-14-25)19(26)17-16(23-9-4-5-10-23)15-7-6-8-22-18(15)29-17/h4-10H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAGZYHMLXMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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